molecular formula C12H16 B1323655 4-(2,5-Dimethylphenyl)-1-butene CAS No. 161865-25-4

4-(2,5-Dimethylphenyl)-1-butene

Cat. No.: B1323655
CAS No.: 161865-25-4
M. Wt: 160.25 g/mol
InChI Key: IZKLUGFRHNVQHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,5-Dimethylphenyl)-1-butene is an organic compound characterized by a butene chain attached to a 2,5-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,5-Dimethylphenyl)-1-butene typically involves the alkylation of 2,5-dimethylphenyl with a butene derivative. One common method is the Friedel-Crafts alkylation, where 2,5-dimethylbenzene reacts with 1-butene in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maintain high efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-(2,5-Dimethylphenyl)-1-butene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Hydrogenation can convert the double bond to a single bond, forming 4-(2,5-dimethylphenyl)butane.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorinating agents.

Major Products Formed:

    Oxidation: 4-(2,5-Dimethylphenyl)-1-butanol or 4-(2,5-Dimethylphenyl)-2-butanone.

    Reduction: 4-(2,5-Dimethylphenyl)butane.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

4-(2,5-Dimethylphenyl)-1-butene has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in studying the effects of aromatic compounds on biological systems.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethylphenyl)-1-butene involves its interaction with molecular targets through its aromatic ring and butene chain The compound can participate in various chemical reactions, influencing pathways such as oxidation-reduction and electrophilic substitution

Comparison with Similar Compounds

  • 4-(2,4-Dimethylphenyl)-1-butene
  • 4-(3,5-Dimethylphenyl)-1-butene
  • 4-(2,5-Dimethylphenyl)-2-butene

Comparison: 4-(2,5-Dimethylphenyl)-1-butene is unique due to the specific positioning of the methyl groups on the aromatic ring, which can influence its reactivity and physical properties. Compared to its isomers, this compound may exhibit different chemical behavior and applications.

Properties

IUPAC Name

2-but-3-enyl-1,4-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16/c1-4-5-6-12-9-10(2)7-8-11(12)3/h4,7-9H,1,5-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZKLUGFRHNVQHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641224
Record name 2-(But-3-en-1-yl)-1,4-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161865-25-4
Record name 2-(But-3-en-1-yl)-1,4-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.